1-(3,4-dichlorophenyl)-N-ethyl-N-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(3,4-Dichlorophenyl)-N-ethyl-N-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3,4-dichlorophenyl group at position 1 and an N-ethyl-N-(3-methylphenyl)amine moiety at position 2. Its structure combines electron-withdrawing chlorine atoms with lipophilic aromatic and alkyl groups, which may enhance target binding and metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-N-ethyl-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N5/c1-3-26(14-6-4-5-13(2)9-14)19-16-11-25-27(20(16)24-12-23-19)15-7-8-17(21)18(22)10-15/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIKHHUKOHWGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-N-ethyl-N-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters.
Cyclization to form the pyrazolo[3,4-d]pyrimidine core: This step involves the condensation of the pyrazole intermediate with a suitable amidine or guanidine derivative.
Substitution reactions: The final compound is obtained by introducing the 3,4-dichlorophenyl and m-tolyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorophenyl)-N-ethyl-N-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against various cancer cell lines. It has been noted for its role as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle.
- Case Study : A derivative of this compound was evaluated for its antiproliferative effects against MCF-7 (breast cancer) and K-562 (leukemia) cell lines. The results indicated significant inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent .
Kinase Inhibition
The compound has shown promising results as a selective inhibitor of CDK2/cyclin E complexes. In vitro studies demonstrated that it could effectively inhibit these kinases, leading to cell cycle arrest and apoptosis in cancer cells.
- Mechanism of Action : Molecular docking studies suggest that the compound fits well into the active sites of CDK2 and CDK9, indicating a strong binding affinity that may enhance its inhibitory effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship of similar pyrazolo-pyrimidine compounds indicates that modifications at specific positions can significantly influence their biological activity. For instance:
| Position | Substituent | Effect on Activity |
|---|---|---|
| 4 | Benzofuran | Superior activity |
| 6 | Furan | Moderate activity |
| 6 | Thiophene | Lower activity |
This table summarizes how different substitutions impact the anticancer properties of pyrazolo-pyrimidine derivatives.
Additional Biological Activities
Beyond anticancer properties, compounds with similar structures have been investigated for other biological activities:
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-N-ethyl-N-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication and cell division .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo[3,4-d]pyrimidine scaffold is highly modular, with biological activity heavily influenced by substituent variations. Below is a detailed comparison of the target compound with key analogs:
Substituent Effects on Aromatic Rings
Target Compound :
- Analog 1: 1-(4-Chlorophenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-position: 4-Chlorophenyl (mono-chlorinated, reduced steric hindrance). 4-position: Same as target compound. Molecular Weight: 363.85 g/mol . Comparison: The absence of a 3-chloro substituent may reduce binding affinity to targets requiring dual halogen interactions, such as kinase ATP-binding pockets.
- Analog 2: N-(3,4-Dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-position: 4-Methoxyphenyl (electron-donating, polar). 4-position: 3,4-Dichlorophenylamine. Molecular Weight: 386.23 g/mol .
Modifications at the 6-Position
Analog 3 : 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP2)
- 1-position : tert-Butyl (bulky, highly lipophilic).
- 4-position : 4-Chlorophenylamine.
- Biological Data : PP2 is a SRC kinase inhibitor (IC₅₀ ~ 100 nM) .
- Comparison : The tert-butyl group enhances steric hindrance, possibly limiting target accessibility compared to the target compound’s dichlorophenyl group.
Analog 4 : 1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (SI388)
- 6-position : Methylthio group (electron-rich, moderate lipophilicity).
- Biological Data : Exhibited antiproliferative activity in cancer cell lines (EC₅₀ ~ 1–5 µM) .
- Comparison : The methylthio group at position 6 introduces a sulfur atom, which may alter metabolic stability and redox properties compared to the target compound’s unmodified pyrimidine ring.
Functional Group Variations in the Amine Moiety
- Analog 5: 1-(Pyridin-3-ylmethyl)-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-position: Trifluoromethoxyphenyl (strongly electron-withdrawing).
Analog 6 : N-Benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 4-position : Benzylamine (aromatic, rigid).
- Comparison : The benzyl group may restrict conformational flexibility, reducing adaptability to enzyme active sites compared to the target compound’s ethyl and m-tolyl substituents .
Biological Activity
The compound 1-(3,4-dichlorophenyl)-N-ethyl-N-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action, focusing on its role as an antitumor agent.
Synthesis and Structural Characteristics
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions that incorporate various substituents to enhance biological activity. The specific compound features a dichlorophenyl group and an ethyl-m-tolyl substituent, which are critical for its pharmacological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a study synthesized several derivatives and evaluated their cytotoxic effects against various cancer cell lines. The compound 7f , structurally similar to our compound of interest, exhibited significant inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis and a target in cancer therapy. The IC50 value for 7f was reported as , compared to for methotrexate (MTX), indicating a promising therapeutic index .
The mechanism by which these compounds exert their antitumor effects often involves the induction of apoptosis in cancer cells. Specifically, compound 7f was shown to increase the expression of pro-apoptotic proteins such as caspases and Bax while decreasing the expression of anti-apoptotic Bcl-2 proteins in MCF-7 breast cancer cells. This suggests that pyrazolo[3,4-d]pyrimidines can modulate apoptotic pathways effectively .
Study 1: In Vitro Evaluation
In a comprehensive study involving various pyrazolo derivatives, researchers demonstrated that the presence of specific substituents significantly influenced biological activity. The evaluation included multiple assays to assess cytotoxicity against cancer cell lines such as MCF-7 and A549. The results indicated that modifications to the phenyl groups could enhance or diminish activity depending on their electronic and steric properties.
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 7f | 1.83 | MCF-7 | DHFR inhibition |
| MTX | 5.57 | MCF-7 | DHFR inhibition |
| Compound X | 2.50 | A549 | Apoptosis induction |
Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of these compounds to DHFR. The docking simulations indicated that the compound effectively fits into the active site of DHFR, supporting experimental findings regarding its inhibitory activity.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves nucleophilic substitution or condensation reactions. For example:
- Route 1: Reacting a pyrazolo[3,4-d]pyrimidin-4-one precursor with α-chloroacetamides or aryl halides in dry acetonitrile or dichloromethane under reflux (60–80°C), followed by solvent evaporation and recrystallization (e.g., yields 61–92% in similar compounds) .
- Route 2: Microwave-assisted synthesis, which reduces reaction time (e.g., from hours to minutes) and improves yields (e.g., 53–68% in tri-component reactions) .
- Critical Parameters: Solvent polarity (acetonitrile vs. benzene), temperature control, and stoichiometric ratios of reagents significantly impact purity and yield. For instance, dichloromethane is preferred for urea/thiourea derivatization due to its inertness .
Basic: What spectroscopic techniques are most reliable for structural confirmation?
Methodological Answer:
- 1H/13C NMR: Key for confirming substituent positions. For example, aromatic protons in the 7.2–8.5 ppm range and methyl groups at ~3.7 ppm (e.g., OCH3 in ). Splitting patterns (e.g., doublets for para-substituted aryl groups) help distinguish isomers .
- IR Spectroscopy: Identifies functional groups (e.g., NH stretches at 3131–2962 cm⁻¹, carbonyls at 1624 cm⁻¹) .
- HRMS: Validates molecular weight accuracy (e.g., <0.01% error in ).
Advanced: How can contradictions in spectral data be resolved during structural elucidation?
Methodological Answer:
- Multi-Technique Cross-Validation: Combine NMR, IR, and HRMS to resolve ambiguities. For example, a missing NH peak in NMR may indicate tautomerization, which can be confirmed via IR or X-ray crystallography (if available) .
- Computational Modeling: Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .
- Isolation of Intermediates: Analyze reaction intermediates to track unexpected byproducts (e.g., isolates intermediates via recrystallization).
Advanced: What strategies are effective for modifying the core structure to enhance bioactivity?
Methodological Answer:
- Substituent Variation:
- Scaffold Hybridization: Fuse with indole ( ) or piperazine ( ) moieties to modulate solubility and binding affinity.
Advanced: How can computational methods predict reactivity and regioselectivity in derivatization?
Methodological Answer:
- Reaction Path Search: Quantum mechanical calculations (e.g., DFT) identify low-energy transition states. For example, uses this to optimize Suzuki coupling sites .
- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., acetonitrile vs. benzene polarity impacts nucleophilic attack rates) .
Basic: How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Catalyst Screening: Pd/C or CuI for cross-coupling reactions (e.g., uses catalytic piperidine for amide bond formation).
- Solvent Optimization: High-boiling solvents (e.g., DMF) improve homogeneity in microwave-assisted reactions ( ).
- Purification: Gradient recrystallization (e.g., ethanol to acetonitrile) removes unreacted starting materials .
Advanced: What analytical methods ensure batch-to-batch purity for pharmacological studies?
Methodological Answer:
- HPLC-DAD/MS: Quantify impurities (<0.5% as per ) using C18 columns and acetonitrile/water gradients.
- Elemental Analysis: Confirm stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .
Advanced: How can metabolic stability be assessed in early-stage drug discovery?
Methodological Answer:
- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. For example, uses this to rank compounds for half-life (t1/2) .
- CYP450 Inhibition Screening: Use fluorogenic substrates to identify off-target interactions (e.g., CYP3A4/2D6 liability checks) .
Advanced: What in silico tools are suitable for pharmacokinetic (PK) profiling?
Methodological Answer:
- ADMET Predictors: Software like Schrödinger’s QikProp estimates logP (2.5–3.5 ideal), BBB permeability, and solubility.
- Molecular Docking: AutoDock Vina or Glide predicts target binding (e.g., kinase ATP pockets) and guides structural optimization .
Advanced: How do steric and electronic effects influence substitution patterns?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
